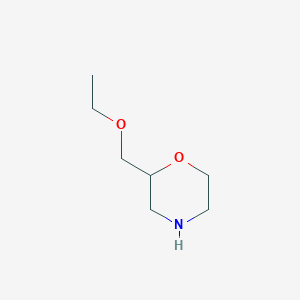
2-(Ethoxymethyl)morpholine
Cat. No. B3379360
Key on ui cas rn:
156121-16-3
M. Wt: 145.2 g/mol
InChI Key: VEZQVRHBUMPHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166203
Procedure details


4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride [cf. Reference Example 11-(1)] (3 g) and sodium ethoxide (2 g) are added to ethanol (150 ml), and the mixture is stirred at 70° C. for 24 hours. The reaction mixture is concentrated under reduced pressure, and to the residue is added saturated aqueous sodium hydrogen carbonate, and the mixture is extracted with ethyl acetate. The extract is washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1) and further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg) to give the title compound (0.9 g) as colorless liquid.
Name
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:14][CH2:13][O:12][CH:11]([CH2:15][O:16]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:10]1)C1C=CC=CC=1.[O-][CH2:28][CH3:29].[Na+]>C(O)C>[CH2:28]([O:16][CH2:15][CH:11]1[O:12][CH2:13][CH2:14][NH:9][CH2:10]1)[CH3:29] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(OCC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 70° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the residue is added saturated aqueous sodium hydrogen carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract is washed with saturated aqueous sodium hydrogen carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCC1CNCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
